Butyl bis(chloromethyl)carbamate
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Overview
Description
Butyl bis(chloromethyl)carbamate is an organic compound with the molecular formula C7H13Cl2NO2. It is a type of carbamate, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl bis(chloromethyl)carbamate typically involves the reaction of butyl carbamate with chloromethylating agents. One common method is the reaction of butyl carbamate with formaldehyde and hydrochloric acid, which results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of continuous flow reactors and precise control of temperature and pH .
Chemical Reactions Analysis
Types of Reactions: Butyl bis(chloromethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form butyl carbamate and formaldehyde.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction can be catalyzed by acids or bases and typically occurs under aqueous conditions.
Major Products:
Substitution Reactions: The major products are substituted carbamates.
Hydrolysis: The major products are butyl carbamate and formaldehyde.
Scientific Research Applications
Butyl bis(chloromethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyl bis(chloromethyl)carbamate involves the formation of covalent bonds with target molecules. In biological systems, it can inhibit enzymes by forming a stable carbamate-enzyme complex. This inhibition is often irreversible, leading to prolonged effects . The molecular targets include cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system .
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- tert-Butyl carbamate
Comparison: Butyl bis(chloromethyl)carbamate is unique due to its bis(chloromethyl) functional groups, which provide additional reactivity compared to simple carbamates like methyl or ethyl carbamate. This increased reactivity makes it more versatile in synthetic applications . Additionally, the butyl group provides greater hydrophobicity, which can influence its solubility and interaction with biological molecules .
Properties
CAS No. |
29672-00-2 |
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Molecular Formula |
C7H13Cl2NO2 |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
butyl N,N-bis(chloromethyl)carbamate |
InChI |
InChI=1S/C7H13Cl2NO2/c1-2-3-4-12-7(11)10(5-8)6-9/h2-6H2,1H3 |
InChI Key |
SGGDXVVDVKMMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N(CCl)CCl |
Origin of Product |
United States |
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